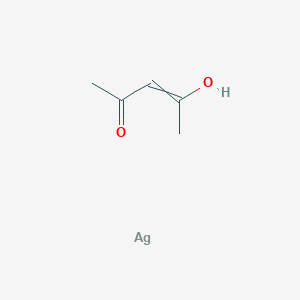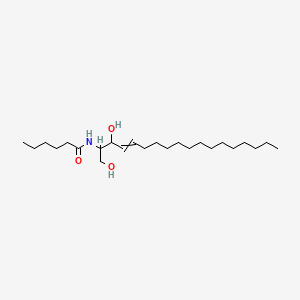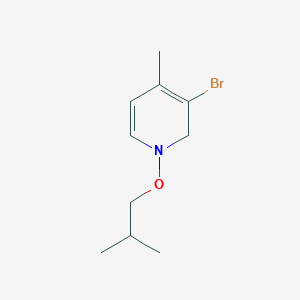
4-Hydroxypent-3-en-2-one silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxypent-3-en-2-one;silver is a compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with a silver ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and isomerization to obtain the (Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The silver ion can be introduced through a reaction with silver nitrate in an aqueous solution, resulting in the formation of (Z)-4-hydroxypent-3-en-2-one;silver.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;silver may involve large-scale aldol condensation reactors followed by purification steps to isolate the desired isomer
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
(Z)-4-hydroxypent-3-en-2-one;silver has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has potential antimicrobial properties due to the presence of silver ions, making it useful in biological studies and applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical treatments and wound care.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also contribute to its overall activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-hydroxypent-3-en-2-one;silver include other silver-containing organic molecules, such as silver acetate and silver citrate. These compounds also exhibit antimicrobial properties and are used in various applications.
Uniqueness
What sets (Z)-4-hydroxypent-3-en-2-one;silver apart is its specific structure, which combines the properties of an enone with the antimicrobial effects of silver. This unique combination allows for a broader range of applications and potentially enhanced efficacy in certain uses.
Properties
Molecular Formula |
C5H8AgO2 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;silver |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |
InChI Key |
LEUOXKLUFCTIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)

![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)


![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
